molecular formula C17H28ClNO2 B4988312 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride CAS No. 471916-80-0

1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No. B4988312
CAS RN: 471916-80-0
M. Wt: 313.9 g/mol
InChI Key: ZWGYFXDTIKEAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Atenolol, is a β1-selective adrenergic receptor antagonist that is commonly used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by blocking the β1-adrenergic receptors in the heart, which reduces the sympathetic nervous system's stimulation of the heart and decreases heart rate and contractility. This results in a decrease in blood pressure and a reduction in the workload of the heart.
Biochemical and Physiological Effects
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects on the body. It can reduce the production of renin, which is involved in the regulation of blood pressure, and can also decrease the release of norepinephrine, a neurotransmitter involved in the sympathetic nervous system's regulation of heart rate and blood pressure. 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to improve endothelial function, which can lead to improved cardiovascular health.

Advantages and Limitations for Lab Experiments

1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also highly selective for the β1-adrenergic receptor, which makes it a useful tool for studying the effects of β1-receptor blockade on cardiovascular function. However, atenolol has some limitations, including its lack of selectivity for other adrenergic receptors and potential off-target effects.

Future Directions

There are several future directions for research involving atenolol. One potential area of study is the use of atenolol in combination with other drugs for the treatment of cardiovascular diseases. Another area of research is the development of more selective β1-adrenergic receptor antagonists that can provide greater therapeutic benefits with fewer side effects. Additionally, the potential use of atenolol in the prevention of cardiovascular events in high-risk patients warrants further investigation.

Synthesis Methods

1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-tert-butylphenol with epichlorohydrin to form 1-(2-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol, which is subsequently converted to the hydrochloride salt.

Scientific Research Applications

1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in various scientific research studies, particularly in the field of cardiovascular medicine. It has been shown to effectively reduce blood pressure and heart rate in patients with hypertension, and can also improve exercise tolerance in patients with angina pectoris. 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been studied for its potential use in the prevention of cardiovascular events such as heart attacks and strokes.

properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)15-8-4-5-9-16(15)20-13-14(19)12-18-10-6-7-11-18;/h4-5,8-9,14,19H,6-7,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGYFXDTIKEAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

CAS RN

471916-80-0
Record name 1-Pyrrolidineethanol, α-[[2-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471916-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.